molecular formula C18H19N5S B5593376 4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5593376
M. Wt: 337.4 g/mol
InChI Key: NCUZHICTGZVYJY-XDHOZWIPSA-N
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Description

The compound is a derivative of 4-{[4-(dimethylamino)benzylidene]amino}-1,2,4-triazole. It has been studied for its inhibiting potentials on the corrosion of 316 stainless steel (316 SS) in 2M HCl . The study evaluated its performance using weight-loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods at different inhibitor concentrations (5 to 500 ppm) and different temperatures (30 to 60 °C) .


Chemical Reactions Analysis

The compound has been studied for its anticorrosive effects on 316 stainless steel in HCl medium . All three inhibitors inhibited both cathodic and anodic corrosion processes .

Scientific Research Applications

Corrosion Inhibition in Stainless Steel

DPhTT: and its derivatives have been studied for their anticorrosive effects on stainless steel. Specifically, researchers evaluated their inhibiting potential against the corrosion of 316 stainless steel (316 SS) in hydrochloric acid (HCl) medium . These compounds demonstrated significant inhibition efficiencies, with DPhTT displaying a maximum inhibiting performance of 94.21% at 500 ppm and 30°C. The inhibitors acted on both cathodic and anodic corrosion processes. The adsorption of these inhibitors on the alloy surface followed the Langmuir isotherm, primarily through chemisorption. Density functional theory (DFT) calculations confirmed the experimental findings.

Catalysis in Isoxazolone Synthesis

Silver nanoparticles: supported on oxides like Al2O3, CeO2, and MgO have been employed as catalysts in the synthesis of isoxazolone-type heterocycles . These catalysts, containing 2 wt% Ag , exhibit catalytic activity in the formation of these important heterocyclic compounds .

Silver-Specific Dye for Autoradiography

5-(4-Dimethylaminobenzylidene)rhodamine: , a derivative of our compound, serves as a silver-specific dye . It has been used in a colorimetric assay to quantify the autoradiographic deposition of silver onto X-ray film after exposure to radiolabeled biological material separated by sodium dodecyl sulfate-polyacrylamide gels .

properties

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S/c1-13-6-4-5-7-16(13)17-20-21-18(24)23(17)19-12-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUZHICTGZVYJY-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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